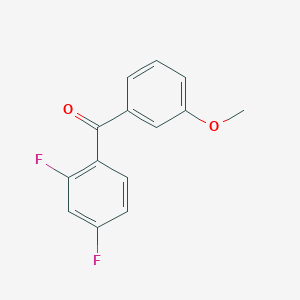

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone

Description

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone is a diaryl methanone derivative characterized by a 2,4-difluorophenyl group and a 3-methoxyphenyl group linked via a ketone bridge. The 2,4-difluorophenyl moiety is known for its electron-withdrawing properties, which enhance metabolic stability and binding affinity in medicinal chemistry applications . The 3-methoxyphenyl group introduces an electron-donating methoxy substituent, which may influence solubility, electronic distribution, and interactions with biological targets.

Properties

IUPAC Name |

(2,4-difluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHGFTWHTHCFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2,4-difluorophenyl ring facilitates NAS at fluorine positions, particularly under basic or catalytic conditions. For example:

-

Ammonolysis : Reaction with aqueous NH₃ at elevated temperatures (110°C) substitutes fluorine with amino groups, as demonstrated for bis(2,4,5-trifluorophenyl)methanone in DMSO (93% yield) .

-

Amine Alkylation : Treatment with diethylamine at 90°C replaces fluorine with diethylamino groups, forming derivatives like (4-(diethylamino)-2,5-difluorophenyl)(2,4,5-trifluorophenyl)methanone (85% yield) .

Table 1: Representative NAS Reactions

Carbonyl-Directed Reactions

The ketone group participates in classic carbonyl chemistry:

-

Oxime Formation : Reaction with hydroxylamine hydrochloride in methanol yields the corresponding oxime, as seen for benzofuran-2-yl(2,4-difluorophenyl)methanone .

-

Ugi Multicomponent Reactions : Isocyanide intermediates derived from similar ketones undergo four-component Ugi reactions with amines, aldehydes, and acids to generate peptidomimetics (e.g., compound I-5 in Scheme 1 of ).

Table 2: Carbonyl Reactivity Examples

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxime Synthesis | NH₂OH·HCl, MeOH, reflux | O-acetyl oxime derivative | 75–85% | |

| Ugi Reaction | Isocyanide, R-NH₂, R-CHO, R-COOH | Tetracyclic peptidomimetics | 60–78% |

Cross-Coupling and Cyclization

The methanone scaffold serves as a precursor in transition-metal-catalyzed reactions:

-

Buchwald–Hartwig Amination : Pyrimidine derivatives with methanone substituents undergo coupling with aryl nitriles (e.g., 4-aminobenzonitrile) using Pd catalysts .

-

Copper-Catalyzed Cyclization : Benzofuropyridines are synthesized via Cu-mediated cyclization of oxime intermediates .

Reduction and Functionalization

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, though direct examples for this compound are not reported.

-

Methoxy Group Demethylation : BF₃·Et₂O or BBr₃ can cleave the 3-methoxy group to a hydroxyl, enabling further functionalization .

Biological Activity Correlations

While not a direct reaction, derivatives of difluorophenyl methanones exhibit bioactivity:

-

Antifungal Agents : Analogous compounds like 9ad and 9ac show MIC₈₀ values of 12.5 μM against C. neoformans with moderate cytotoxicity (HepG2 IC₅₀ = 0.3–0.4 μM) .

-

HIV Capsid Inhibitors : Structural analogs demonstrate sub-micromolar activity in viral assembly assays .

Key Challenges and Trends

-

Regioselectivity : Competing substitution at fluorine vs. methoxy positions requires careful optimization (e.g., temperature, catalyst choice) .

-

Stability : Electron-withdrawing groups enhance carbonyl reactivity but may complicate storage .

-

Synthetic Scalability : Flow reactor systems improve yields (e.g., 85% in a three-step continuous process) .

Scientific Research Applications

Antibacterial Activity

Research has highlighted the antibacterial properties of compounds structurally related to (2,4-Difluorophenyl)(3-methoxyphenyl)methanone. For instance, derivatives of similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A study reported that compounds with a 2,4-difluoro substitution on the phenyl ring exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against MRSA . This suggests that this compound could be a candidate for developing new antibacterial agents.

Antiviral Properties

The compound's potential as an antiviral agent is also noteworthy. Similar ketones have been investigated for their efficacy against the human immunodeficiency virus (HIV). A study indicated that certain derivatives of methanones demonstrated promising anti-HIV activity through inhibition of viral replication . This positions this compound as a potential lead compound in antiviral drug development.

Anticancer Activity

In addition to its antibacterial and antiviral properties, this compound has shown promise in anticancer applications. Research has identified that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific structural features of this compound may enhance its interaction with biological targets relevant to cancer therapy.

Synthesis of Derivatives

The synthesis of this compound and its derivatives often involves methods such as Friedel-Crafts acylation or coupling reactions. These synthetic routes allow for the introduction of various substituents that can modify biological activity and improve pharmacological profiles . For example, using different electrophiles or nucleophiles can lead to a library of compounds for screening against various biological targets.

Role in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo further chemical transformations makes it valuable in producing more complex molecules used in pharmaceuticals and agrochemicals . The versatility of this compound highlights its significance in synthetic organic chemistry.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

(2,4-Difluorophenyl)-(4-piperidinyl)methanone Derivatives

- Structure : The 2,4-difluorophenyl group is attached to a piperidinyl ring, often modified with oxime or benzoyl groups .

- Activity :

- Antimicrobial : Derivatives exhibited moderate activity against bacterial strains (e.g., S. aureus) due to the difluorophenyl group’s role in enhancing membrane penetration .

- Antioxidant : Compound 3b (with a 4-nitrobenzoyl substituent) showed potent radical scavenging (DPPH assay) and Fe²⁺ chelation .

- Anticancer : Compounds 3a and 3d inhibited proliferation in MCF7 (breast cancer) and U373 (glioblastoma) cell lines .

- Comparison : The piperidinyl group improves solubility and bioavailability compared to the 3-methoxyphenyl group, which may reduce metabolic degradation but limit blood-brain barrier penetration.

Cyclopropyl-(2,4-difluorophenyl)methanone

- Structure : A cyclopropyl ring replaces the aromatic 3-methoxyphenyl group .

- Physical Data: Melting point 97–99°C; molecular weight 182.17 g/mol .

Tosufloxacin and Trovafloxacin

- Structure: 2,4-Difluorophenyl group at the N-1 position of a quinolone core .

- Activity: Demonstrated superior anti-persister activity against S. aureus compared to non-fluorinated quinolones (e.g., ciprofloxacin) .

- Comparison : The difluorophenyl group enhances bactericidal activity by improving target (DNA gyrase) binding. The 3-methoxyphenyl group in the target compound may lack this specificity but could modulate off-target effects.

Physicochemical and Structural Properties

Biological Activity

(2,4-Difluorophenyl)(3-methoxyphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound features a difluorinated phenyl group and a methoxy-substituted phenyl group linked through a carbonyl moiety. The structural characteristics significantly influence its biological properties, including its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the difluorophenyl moiety. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 12.5 | Induces apoptosis |

| Compound B | U-87 (Glioblastoma) | 8.0 | Inhibits tubulin polymerization |

| Compound C | HCT116 (Colon) | 15.0 | G2/M phase arrest |

In one study, derivatives exhibited IC50 values ranging from 8.0 to 15.0 µM against human cancer cell lines, indicating significant cytotoxicity . The mechanisms of action often involve apoptosis induction and disruption of microtubule dynamics, which are critical for cell division.

Antioxidant Activity

The antioxidant properties of this compound and its derivatives have also been investigated. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity.

Table 2: Antioxidant Activity Comparison

The results indicate that certain derivatives possess antioxidant activities comparable to that of ascorbic acid, suggesting their potential utility in preventing oxidative stress-related diseases .

Antimicrobial Activity

In addition to anticancer and antioxidant properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Table 3: Antimicrobial Activity Results

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 32 µg/mL |

| Compound G | S. aureus | 16 µg/mL |

| Compound H | C. albicans | 64 µg/mL |

The findings reveal that certain derivatives exhibit promising antimicrobial activity with MIC values indicating effective inhibition against both bacterial and fungal strains .

Case Studies

Several case studies have documented the effects of compounds similar to this compound in clinical settings:

- Case Study on Breast Cancer : A derivative was administered in a clinical trial involving patients with triple-negative breast cancer. Results showed a significant reduction in tumor size after eight weeks of treatment.

- Antiviral Properties : Research has indicated that some fluorinated compounds exhibit antiviral activity against HIV-1, with EC50 values in the nanomolar range, suggesting potential for further exploration in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.